Methyl 3-hydroxytetracosanoate
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Overview
Description
Methyl 3-hydroxytetracosanoate is an organic compound with the molecular formula C25H50O3 It is a methyl ester derivative of 3-hydroxytetracosanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxytetracosanoate typically involves the esterification of 3-hydroxytetracosanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of 3-hydroxytetracosanoic acid and methanol into the reactor, with sulfuric acid as the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously collected and purified.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Methyl 3-hydroxytetracosanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism by which Methyl 3-hydroxytetracosanoate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
- Methyl 3-hydroxytetradecanoate
- Methyl 3-hydroxyhexadecanoate
- Methyl 3-hydroxyoctadecanoate
Comparison: Methyl 3-hydroxytetracosanoate is unique due to its longer carbon chain compared to similar compounds. This longer chain length can influence its physical properties, such as melting point and solubility, as well as its reactivity. The longer chain also makes it more suitable for certain industrial applications, such as in the production of high-performance lubricants and surfactants.
Properties
IUPAC Name |
methyl 3-hydroxytetracosanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25(27)28-2/h24,26H,3-23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNVYRZTETXVBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80783622 |
Source
|
Record name | Methyl 3-hydroxytetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80783622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35007-10-4 |
Source
|
Record name | Methyl 3-hydroxytetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80783622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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